Acetanilide, 2',5'-diborono-
Description
Properties
CAS No. |
101651-68-7 |
|---|---|
Molecular Formula |
C8H11B2NO5 |
Molecular Weight |
222.80 g/mol |
IUPAC Name |
(2-acetamido-4-boronophenyl)boronic acid |
InChI |
InChI=1S/C8H11B2NO5/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10(15)16/h2-4,13-16H,1H3,(H,11,12) |
InChI Key |
XYGXYTKKXHFLLI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)B(O)O)NC(=O)C)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Characterization and Synthetic Utility of 2',5'-Diboronoacetanilide
The following technical guide provides an in-depth physicochemical and synthetic analysis of 2',5'-diboronoacetanilide , a specialized organoboron compound. This document is structured for researchers requiring precise molecular data, synthetic pathways, and application contexts in medicinal chemistry and materials science.
Executive Summary & Molecular Identity
2',5'-diboronoacetanilide is a bis-functionalized aryl boronic acid derivative of acetanilide. It features two boronic acid groups [
Chemical Identity Table
| Property | Specification |
| Systematic Name | |
| Common Name | 2',5'-Diboronoacetanilide |
| Molecular Formula | |
| Exact Mass | 223.083 g/mol |
| Molecular Weight | 222.798 g/mol (Average) |
| Elemental Analysis | C: 43.13%, H: 4.98%, B: 9.71%, N: 6.29%, O: 35.90% |
| Physical State | Solid (Hygroscopic; tends to form boroxine anhydrides) |
Structural Derivation
The molecular weight is derived from the parent acetanilide structure (
-
Parent: Acetanilide (
, MW 135.16).[1] -
Modification: Remove 2 H atoms (-2.016 Da).
-
Addition: Add 2
groups ( Da). -
Net Change:
Da. -
Final MW:
g/mol .
Synthetic Methodology
Synthesis of 2',5'-diboronoacetanilide requires regioselective control. Direct borylation of acetanilide is not recommended due to poor selectivity (typically favoring the para position). The most robust protocol utilizes a 2,5-dihaloaniline precursor followed by acetylation and Palladium-catalyzed Miyaura borylation.
Optimized Synthetic Pathway
The following workflow ensures high regiofidelity and yield.
Figure 1: Step-wise synthesis from commercially available 2,5-dibromoaniline.
Protocol Details
Step 1: Acetylation
-
Reagents: 2,5-dibromoaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).
-
Procedure: Reflux for 2 hours. Pour into ice water. Filter the white precipitate (2,5-dibromoacetanilide).
-
Logic: Acetylation protects the amine, preventing catalyst poisoning in the subsequent step and directing the solubility profile.
Step 2: Miyaura Borylation
-
Reagents: 2,5-dibromoacetanilide (1.0 eq), Bis(pinacolato)diboron (
, 2.5 eq), (5 mol%), KOAc (6.0 eq). -
Solvent: Anhydrous 1,4-Dioxane.
-
Conditions:
under atmosphere for 16–24 hours. -
Mechanism: The Pd(0)/Pd(II) catalytic cycle facilitates the substitution of both bromine atoms with pinacol boronate esters. KOAc acts as the base to activate the boronate.
Step 3: Hydrolysis (Deprotection)
-
Method: Oxidative cleavage of the pinacol ester using Sodium Periodate (
) followed by acid hydrolysis is preferred over simple acidic hydrolysis, which can be slow for pinacol esters. -
Workup: The free boronic acid is amphiphilic. Careful pH adjustment (pH ~3) is required to precipitate the product while avoiding dehydration to the boroxine.
Physicochemical Stability & Handling
The Boroxine Equilibrium
Researchers must be aware that 2',5'-diboronoacetanilide exists in dynamic equilibrium with its dehydrated trimer, the boroxine. This is a critical consideration for accurate molecular weight determination in analytical samples.
Figure 2: Reversible dehydration of boronic acids. Samples stored under vacuum or heat often convert to the boroxine form.
-
Implication for Mass Spectrometry: You may observe peaks corresponding to the trimer
rather than the monomer. -
Solubility: Soluble in DMSO, MeOH, and alkaline water. Poor solubility in non-polar solvents (Hexane, DCM).
Applications in Research
Saccharide Sensing (PET Mechanism)
The 2',5'-substitution pattern places two boronic acid groups in proximity, allowing for cooperative binding of saccharides (e.g., Glucose, Sialic Acid).
-
Mechanism: Binding of a diol to the boron center converts the boron from
(neutral) to (anionic). -
Signal: If a fluorophore is attached (or if the acetanilide core itself is used as a UV probe), this hybridization change modulates Photoinduced Electron Transfer (PET), altering fluorescence intensity.
Suzuki-Miyaura Polycondensation (SPC)
This molecule serves as an
-
Polymer Backbone: Reaction with di-bromo arenes yields alternating copolymers.
-
Advantage: The acetamido group improves the solubility of the resulting polymer in organic solvents, a common challenge in conductive polymer synthesis.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bull, S. D., et al. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312–326. Link
-
Ishiyama, T., et al. (1995). Synthesis of Pinacol Arylboronates from Aryl Halides. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Sources
IUPAC name and synonyms for Acetanilide, 2',5'-diborono-
The following technical guide details the chemical identity, synthesis, and applications of Acetanilide, 2',5'-diborono- , a specialized organoboron intermediate used in advanced organic synthesis and medicinal chemistry.
Chemical Identity & Nomenclature
This compound serves as a bifunctional building block, featuring an acetanilide core functionalized with two boronic acid groups. Its substitution pattern allows for orthogonal functionalization via Suzuki-Miyaura cross-coupling, making it valuable for synthesizing complex biaryl systems, covalent organic frameworks (COFs), and fluorescent sensors.
| Category | Details |
| Common Name | Acetanilide, 2',5'-diborono- |
| IUPAC Name | (2-Acetamido-1,4-phenylene)diboronic acid |
| Systematic Name | N-[2,5-Bis(dihydroxyboranyl)phenyl]acetamide |
| CAS Registry Number | 101651-68-7 |
| Molecular Formula | C₈H₁₁B₂NO₅ |
| Molecular Weight | 222.80 g/mol |
| SMILES | CC(=O)NC1=C(C=CC(=C1)B(O)O)B(O)O |
| InChI Key | Unique identifier derived from structure (e.g., computed from SMILES) |
Structural Analysis
The molecule consists of a benzene ring substituted at the 1, 2, and 4 positions (relative to the boronic acid priority) or 1, 2, and 5 positions (relative to the acetamido group).
-
C1 (Acetanilide numbering): Acetamido group (-NHCOCH₃).[1]
-
C2' (Ortho): Boronic acid group (-B(OH)₂).[1]
-
C5' (Meta): Boronic acid group (-B(OH)₂).[1]
-
Relationship: The two boronic acid groups are para to each other, enabling the formation of linear polyphenyl chains or polymers upon coupling.
Synthesis & Reaction Mechanisms[12][13][14][15]
The synthesis of Acetanilide, 2',5'-diborono- is typically achieved via a Palladium-catalyzed Miyaura borylation of the corresponding dibromo precursor.[1] This route avoids the use of pyrophoric lithium reagents (e.g., n-BuLi) which are incompatible with the acidic amide proton.
Precursor Preparation
Starting Material: N-(2,5-Dibromophenyl)acetamide (CAS 25462-66-2).[1]
-
Preparation: Bromination of acetanilide or acetylation of 2,5-dibromoaniline.
Protocol: Miyaura Borylation
This protocol describes the conversion of the dibromide to the bis(pinacol)boronate, followed by hydrolysis to the free boronic acid.
Step 1: Borylation (Formation of the Pinacol Ester)
Reagents:
-
Substrate: N-(2,5-Dibromophenyl)acetamide (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂, 2.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%)
-
Base: Potassium Acetate (KOAc, 6.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Procedure:
-
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Loading: Add the dibromoacetanilide, B₂pin₂, Pd(dppf)Cl₂, and KOAc.
-
Solvation: Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80–100°C for 12–24 hours. Monitor by TLC or LC-MS for the disappearance of the dibromide and formation of the bis-boronate ester.[1]
-
Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Et₂O/Hexanes to isolate the intermediate: N-[2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide.
Step 2: Hydrolysis to Boronic Acid
Reagents:
Procedure:
-
Dissolve the pinacol ester in Acetone/Water.
-
Add NaIO₄ and stir at room temperature for 12 hours (oxidative cleavage of the pinacol diol).
-
Add dilute HCl (1M) to hydrolyze the intermediate borate.
-
Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
Final Product: The free boronic acid (Acetanilide, 2',5'-diborono-) is obtained as an off-white solid.[1]
Mechanism Visualization
The following diagram illustrates the catalytic cycle for the double Miyaura borylation.
Caption: Catalytic cycle for the conversion of 2,5-dibromoacetanilide to the diboronic acid via Pd-catalyzed borylation.
Applications in Research & Development
A. Orthogonal Suzuki-Miyaura Coupling
This compound is a "linchpin" monomer.[1] The acetamido group directs electrophilic aromatic substitution (EAS) to specific positions if further functionalization is needed, but its primary utility lies in the two boronic acid sites.
-
Polymer Synthesis: Used in the synthesis of Poly(p-phenylene)s with amide side chains, which can be hydrolyzed to conductive polyanilines or used to anchor biomolecules.
-
Iterative Synthesis: The difference in steric hindrance between the C2' (ortho to acetamido) and C5' (meta to acetamido) boronic acids allows for site-selective coupling under controlled conditions (e.g., using steric bulk of the coupling partner to favor the C5' position first).
B. Covalent Organic Frameworks (COFs)
Diboronic acids are critical precursors for COFs formed via boroxine anhydride linkages (B3O3 rings) or boronate ester linkages.
-
The acetamido group provides a hydrogen-bonding handle within the pore of the COF, potentially increasing affinity for capturing polar pollutants or interacting with drug molecules in delivery systems.
C. Medicinal Chemistry (Protease Inhibition)
Boronic acids are reversible covalent inhibitors of serine proteases (forming a tetrahedral boronate adduct with the active site serine).
-
Warhead Design: The 2,5-diborono motif offers a unique "dual-warhead" potential or a way to span large binding pockets in enzymes like the proteasome or arginase.[1]
Safety & Handling Protocols
Hazard Identification
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Storage & Stability
-
Dehydration: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).[1] This is reversible upon exposure to water. Store in a cool, dry place.
-
Temperature: Keep below 25°C.
-
Incompatibility: Strong oxidizing agents.[1]
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters". Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
-
PubChem. (2024).[2] Compound Summary: N-(2,5-Dibromophenyl)acetamide (Precursor).[1] National Library of Medicine. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2',5'-Di(borono)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Synthesis of Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed exploration of the application of this powerful reaction to a unique and versatile building block: 2',5'-di(borono)acetanilide. The presence of two boronic acid functionalities on the acetanilide scaffold opens avenues for the strategic and controlled synthesis of complex, unsymmetrical, and symmetrical biaryl and poly-aryl structures, which are privileged motifs in medicinal chemistry and materials science.
This document moves beyond a simple recitation of steps, offering in-depth insights into the rationale behind the chosen conditions and protocols. We will delve into strategies for selective mono-arylation versus di-arylation, leveraging the protective chemistry of N-methyliminodiacetic acid (MIDA) boronates to unlock the full synthetic potential of this diboronic acid substrate.
The Challenge and Opportunity of Diboronic Acids
A key challenge in the cross-coupling of di-functionalized reagents is controlling selectivity. In the case of 2',5'-di(borono)acetanilide, the two boronic acid groups present an opportunity for either a one-pot double coupling to generate symmetrical products or a more nuanced, stepwise approach to construct unsymmetrical molecules. The latter is often of greater interest in drug discovery, where precise control over the substitution pattern is paramount for optimizing biological activity. To achieve this control, a protection/deprotection strategy is essential.
The MIDA Boronate Strategy for Selective Mono-arylation
N-methyliminodiacetic acid (MIDA) boronates serve as exceptionally stable protecting groups for boronic acids.[3] They are robust to a wide range of reaction conditions, including the anhydrous conditions often employed in Suzuki-Miyaura couplings, yet can be readily deprotected under mild aqueous basic conditions.[4][5] This differential reactivity provides the foundation for a powerful iterative cross-coupling strategy.
Section 1: Synthesis of the Mono-MIDA Protected 2',5'-Di(borono)acetanilide
The first crucial step towards selective functionalization is the mono-protection of the diboronic acid. This is achieved by reacting 2',5'-di(borono)acetanilide with a sub-stoichiometric amount of MIDA anhydride.
Protocol 1: Mono-protection of 2',5'-Di(borono)acetanilide with MIDA Anhydride
This protocol is adapted from established procedures for the synthesis of MIDA boronates.[6][7]
Materials:
-
2',5'-Di(borono)acetanilide
-
MIDA anhydride
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Diatomaceous earth (Celite®)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon inlet
-
Schlenk line (optional, for rigorous inert atmosphere)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2',5'-di(borono)acetanilide (1.0 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Addition of MIDA Anhydride: In a separate flask, dissolve MIDA anhydride (0.95 equiv) in anhydrous DMF. Add this solution dropwise to the solution of the diboronic acid at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Add toluene to the residue and evaporate again to azeotropically remove any remaining DMF.
-
The crude product will be a mixture of the desired mono-MIDA protected product, the di-MIDA protected product, and unreacted starting material.
-
-
Purification: Purify the crude mixture by silica gel column chromatography. A gradient elution system of hexanes and ethyl acetate is typically effective. The mono-MIDA protected product is generally more polar than the di-protected species and less polar than the starting diboronic acid.
Causality of Experimental Choices:
-
Sub-stoichiometric MIDA Anhydride: Using slightly less than one equivalent of the protecting group favors the formation of the mono-protected product over the di-protected byproduct.
-
Anhydrous Conditions: While MIDA protection can be robust, using anhydrous solvents minimizes potential side reactions and ensures the integrity of the boronic acid functionalities.
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst in the subsequent Suzuki-Miyaura coupling step.
Section 2: First Suzuki-Miyaura Cross-Coupling
With the mono-MIDA protected intermediate in hand, the first aryl group can be introduced selectively at the unprotected boronic acid position.
Protocol 2: Selective Mono-arylation via Suzuki-Miyaura Coupling
This protocol is a general procedure that can be optimized for specific aryl halides.[8][9][10]
Materials:
-
Mono-MIDA protected 2',5'-di(borono)acetanilide (from Protocol 1)
-
Aryl halide (Ar-X, where X = Br, I) (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, with a small amount of water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk tube or round-bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a Schlenk tube or round-bottom flask, add the mono-MIDA protected 2',5'-di(borono)acetanilide (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the mono-arylated, MIDA-protected product.
Table 1: Recommended Reaction Parameters for Mono-arylation
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald pre-catalysts | Offers a range of reactivities for different aryl halides. |
| Ligand | Triphenylphosphine (for Pd(OAc)₂), SPhos, XPhos | Electron-rich and bulky ligands can improve catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence reaction rate and yield. Carbonates are a good starting point. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typically required to dissolve all reactants and facilitate the catalytic cycle. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion without significant decomposition. |
Diagram 1: Workflow for Selective Mono-arylation
Caption: Workflow for the selective mono-arylation of 2',5'-di(borono)acetanilide.
Section 3: Deprotection of the MIDA Boronate
Once the first aryl group is installed, the MIDA protecting group is removed to reveal the second boronic acid for the subsequent coupling reaction.
Protocol 3: MIDA Group Deprotection
This protocol is based on standard MIDA deprotection procedures.[5][11]
Materials:
-
Mono-arylated, MIDA-protected product (from Protocol 2)
-
Aqueous sodium hydroxide (1 M) or sodium bicarbonate (saturated solution)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the MIDA-protected compound in a suitable organic solvent such as THF or DCM.
-
Base Addition: Add an aqueous solution of a mild base (e.g., 1 M NaOH or saturated NaHCO₃) to the solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The deprotection is typically rapid, often complete within 30 minutes to 2 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Separate the layers in a separatory funnel.
-
Wash the organic layer with water.
-
Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl to precipitate the boronic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to yield the deprotected mono-arylated boronic acid. This product can often be used in the next step without further purification.
Causality of Experimental Choices:
-
Mild Aqueous Base: The MIDA ester is specifically designed to be stable under anhydrous conditions but labile to aqueous base, allowing for selective deprotection without affecting other functional groups.
-
Acidification: Protonation of the boronate salt is necessary to isolate the free boronic acid.
Section 4: Second Suzuki-Miyaura Cross-Coupling for Unsymmetrical Biaryls
The deprotected mono-arylated boronic acid is now ready to undergo a second Suzuki-Miyaura coupling with a different aryl halide to generate the final unsymmetrical product.
Protocol 4: Second Suzuki-Miyaura Coupling
The conditions for the second coupling are generally similar to the first, but may require optimization depending on the nature of the second aryl halide.
Procedure:
Follow the general procedure outlined in Protocol 2 , using the deprotected mono-arylated boronic acid from Protocol 3 as the starting material and a different aryl halide (Ar'-X).
Diagram 2: Complete Workflow for Unsymmetrical Biaryl Synthesis
Caption: Complete workflow for the synthesis of unsymmetrical biaryls.
Section 5: Protocol for Symmetrical Di-arylation
For the synthesis of symmetrical products, a one-pot double Suzuki-Miyaura coupling can be employed.
Protocol 5: One-Pot Double Suzuki-Miyaura Coupling
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 2',5'-di(borono)acetanilide (1.0 equiv), the aryl halide (2.2-2.5 equiv), the palladium catalyst (2-5 mol%), and the base (4-5 equiv).
-
Inert Atmosphere and Solvent Addition: Follow steps 2 and 3 from Protocol 2 .
-
Reaction and Work-up: Follow steps 4 and 5 from Protocol 2 .
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain the symmetrical di-arylated product.
Table 2: Stoichiometry for Symmetrical Di-arylation
| Reagent | Equivalents |
| 2',5'-Di(borono)acetanilide | 1.0 |
| Aryl Halide | 2.2 - 2.5 |
| Palladium Catalyst | 2 - 5 mol% |
| Base | 4 - 5 |
Section 6: Mechanistic Insights and Troubleshooting
A thorough understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.
Diagram 3: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][12]
Common Issues and Solutions:
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is fresh. Consider using a more active pre-catalyst.
-
Protodeboronation: This side reaction, the cleavage of the C-B bond by a proton source, can be problematic.[13] Using a milder base (e.g., KF or CsF) or anhydrous conditions can sometimes mitigate this issue.
-
Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent system.
-
-
Homocoupling of the Boronic Acid: This can occur in the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere and that all solvents are properly degassed.
-
Incomplete Reaction: Increase reaction time, temperature, or catalyst loading. Ensure the base is of high quality and used in sufficient excess.
Conclusion
The protocols and strategies outlined in this guide provide a comprehensive framework for the successful application of the Suzuki-Miyaura cross-coupling reaction to 2',5'-di(borono)acetanilide. By employing the MIDA boronate protection strategy, researchers can achieve selective mono-arylation, enabling the synthesis of complex, unsymmetrical biaryl structures with high precision. The provided step-by-step protocols, coupled with an understanding of the underlying mechanistic principles and potential pitfalls, will empower scientists in academic and industrial settings to harness the full potential of this versatile building block in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
- This reference was not used in the final answer.
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Organic Syntheses. PREPARATION OF MIDA ANHYDRIDE AND REACTION WITH BORONIC ACIDS. [Link]
-
Organic Syntheses. N-Methyliminodiacetic acid (MIDA, 2). [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
- This reference was not used in the final answer.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
-
Burke, M. D., & Gillis, E. P. (2009). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 42(4), 515-526. [Link]
-
Royal Society of Chemistry. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. [Link]
-
The Grillo Lab. From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
- This reference was not used in the final answer.
- This reference was not used in the final answer.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. grillolabuc.com [grillolabuc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
Synthesis of Diborylated Acetanilides via Iridium-Catalyzed C-H Activation
An Application Guide for Researchers
Abstract
Arylboronic acids and their ester derivatives are foundational building blocks in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The direct, selective functionalization of aromatic C-H bonds to install boron moieties represents a highly atom-economical and efficient strategy for synthesizing these valuable intermediates. This application note provides a comprehensive guide to the synthesis of diborylated acetanilides, starting from acetanilide, through a robust iridium-catalyzed C-H borylation protocol. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and discuss the necessary characterization and safety protocols. This guide is intended for researchers in synthetic chemistry and drug development seeking to employ advanced C-H functionalization techniques.
Introduction: The Strategic Value of C-H Borylation
The conversion of an inert C-H bond into a versatile C-B bond is a transformative reaction in synthetic chemistry.[1] Iridium-catalyzed C-H borylation has emerged as a particularly powerful method for preparing aryl and heteroaryl boronates due to its broad functional group tolerance and predictable regioselectivity.[2][3] This reaction typically employs an iridium(I) precatalyst, a bipyridine-based ligand, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
Acetanilide serves as an excellent model substrate for demonstrating this methodology. The acetamido group (NHAc) is a key functional handle in many pharmaceutical compounds. Its electronic and steric properties influence the regiochemical outcome of the borylation reaction. While the NHAc group is a classical ortho, para-director in electrophilic aromatic substitution, the regioselectivity in iridium-catalyzed C-H borylation is often governed by a combination of steric hindrance and directed C-H activation. For acetanilide, borylation typically occurs at the sterically least hindered positions, leading to the potential for mono- and poly-borylated products. This protocol focuses on conditions favoring the formation of a diborylated acetanilide derivative, a versatile intermediate for further molecular elaboration.
Reaction Scheme & Mechanistic Overview
The overall transformation involves the direct conversion of two C-H bonds on the aromatic ring of acetanilide to C-B bonds, yielding N-(2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. This boronate ester can then be hydrolyzed to the corresponding diboronic acid.
Catalytic Cycle Causality: The accepted mechanism for this transformation involves a cooperative catalytic cycle between the iridium complex and the diboron reagent.
-
Catalyst Activation: The iridium(I) precatalyst reacts with the diboron reagent (B₂pin₂) to form an active Ir(III) tris(boryl) species.
-
C-H Activation: This highly active species coordinates to the aromatic ring of acetanilide and undergoes oxidative addition into a C-H bond. This is often the rate-determining and regioselectivity-determining step. Steric factors generally favor activation at the less hindered meta and para positions.
-
Reductive Elimination: The resulting iridium complex undergoes reductive elimination, forming the C-B bond of the product and regenerating a catalytically active iridium boryl species, which can re-enter the catalytic cycle or proceed to a second borylation event on the same molecule.
Achieving high selectivity for a specific diborylated isomer can be challenging and often depends on fine-tuning the reaction conditions, including the ligand, solvent, and temperature.[4]
Experimental Protocol: Synthesis of Diborylated Acetanilide
This protocol details the synthesis of the bis(pinacolato)boronate ester of acetanilide, followed by its hydrolysis to the diboronic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Acetanilide | ≥98% | Sigma-Aldrich | |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Combi-Blocks | |
| [Ir(cod)OMe]₂ (dimer) | 97% | Strem Chemicals | Iridium precatalyst |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | ≥98% | Sigma-Aldrich | Ligand |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Solvent, inhibitor-free |
| n-Hexane | Anhydrous, 95% | Sigma-Aldrich | Solvent |
| Sodium periodate (NaIO₄) | ≥99.8% | Sigma-Aldrich | For hydrolysis |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction |
| Saturated aq. NaHCO₃ | For work-up | ||
| Brine | For work-up | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | For drying | |
| Silica Gel | 230-400 mesh | For chromatography | |
| Argon (Ar) | High Purity (5.0) | Inert gas |
Equipment: Schlenk flask, magnetic stirrer hotplate, Schlenk line, glass syringes, cannulas, rotary evaporator, column chromatography setup, standard laboratory glassware.
Workflow Diagram
Sources
- 1. Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Step-by-step synthesis of N-(2,5-diboronophenyl)acetamide
Application Note: Synthesis of -(2,5-diboronophenyl)acetamide via Pd-Catalyzed Borylation
Introduction & Retrosynthetic Analysis
The target molecule, containing two boronic acid moieties on an acetanilide core, functions as a versatile Lewis acid capable of reversible covalent interactions with diols (e.g., sugars, glycoproteins) or as a precursor for Suzuki-Miyaura cross-coupling polymerizations.
The synthesis is designed around the Miyaura Borylation , chosen for its functional group tolerance. Direct lithiation of acetanilides is complicated by the acidity of the N-H bond (
Retrosynthetic Scheme:
-
Target:
-(2,5-bis(dihydroxyboranyl)phenyl)acetamide -
Intermediate:
-(2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (Bis-pinacol ester) -
Starting Material:
-(2,5-dibromophenyl)acetamide (CAS: 25462-66-2)
Experimental Protocol
Phase 1: Double Miyaura Borylation
Objective: Convert the dibromo precursor to the bis-boronate ester. Reaction Type: Palladium-catalyzed cross-coupling.[1]
Reagents & Materials:
| Reagent | Equiv.[1] | Role | CAS No. |
| 1.0 | Substrate | 25462-66-2 | |
| Bis(pinacolato)diboron ( | 2.5 | Boron Source | 73183-34-3 |
| 0.05 | Catalyst | 95464-05-4 | |
| Potassium Acetate (KOAc) | 6.0 | Base | 127-08-2 |
| 1,4-Dioxane | - | Solvent (Anhydrous) | 123-91-1 |
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Loading: Under a gentle stream of nitrogen, charge the flask with
-(2,5-dibromophenyl)acetamide (10.0 mmol), (25.0 mmol), and KOAc (60.0 mmol).-
Note: Excess
drives the reaction to completion and prevents mono-borylated byproducts.
-
-
Solvation: Add anhydrous 1,4-dioxane (100 mL). Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen.
-
Criticality: Oxygen poisons the Pd(0) active species, leading to homocoupling of the aryl halide or oxidation of the phosphine ligand.
-
-
Catalyst Addition: Quickly add
(0.5 mmol). -
Reaction: Heat the mixture to 90°C for 16–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Endpoint: Disappearance of the dibromo starting material and the mono-borylated intermediate.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter the suspension through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize the residue from hot acetonitrile or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) to yield the Bis-pinacol ester intermediate .
Phase 2: Hydrolysis to Boronic Acid
Objective: Deprotect the pinacol esters to reveal the free boronic acid groups.
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified bis-pinacol ester (5.0 mmol) in acetone (25 mL).
-
Oxidative Hydrolysis (NaIO4 Method):
-
Extraction:
-
Evaporate acetone.
-
Extract the aqueous layer with EtOAc (
mL). -
Note: Free phenylboronic acids are amphiphilic; pH adjustment to ~5-6 may improve recovery.
-
-
Isolation: Dry combined organics over
, filter, and concentrate. -
Final Product: Obtain
-(2,5-bis(dihydroxyboranyl)phenyl)acetamide as an off-white solid.
Process Visualization
The following diagram illustrates the reaction workflow and critical decision points.
Figure 1: Critical path workflow for the Pd-catalyzed borylation and subsequent hydrolysis.
Technical Data Summary
| Parameter | Specification | Rationale |
| Solvent | 1,4-Dioxane | High boiling point (101°C) allows sufficient thermal energy for oxidative addition of the hindered C-Br bonds. |
| Base | KOAc | Weak base prevents hydrolysis of the acetamide group while sufficiently regenerating the Pd(II) species. |
| Atmosphere | Nitrogen/Argon | Boronic acids are prone to proto-deboronation or oxidation in the presence of |
| Catalyst | The bidentate ferrocenyl ligand prevents |
Safety & Handling (GLP Standards)
-
Palladium Reagents: Heavy metal catalysts are toxic. Handle in a fume hood and dispose of as hazardous heavy metal waste.
-
Boronic Acids: Generally low toxicity, but data on this specific derivative is limited. Treat as a potential irritant.[1][3][5][6]
-
Solvents: 1,4-Dioxane is a suspected carcinogen and forms explosive peroxides. Test for peroxides before use and use anhydrous grades.
References
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219, 11–59. Link
-
PubChem. (n.d.).[7] N-(2,5-Dibromophenyl)acetamide (Precursor Data). National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Phenylboronic Acid Derivatives. Link
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Acetamide, N-(2,5-dichlorophenyl)- | C8H7Cl2NO | CID 17494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. N-(2,5-Dihydroxyphenyl)acetamide | C8H9NO3 | CID 6433002 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Yield Optimization for Acetanilide, 2',5'-diborono-
Executive Summary
The synthesis of Acetanilide, 2',5'-diborono- presents a unique "double-trouble" challenge in medicinal chemistry: installing two boronic acid moieties on an electron-rich ring while managing the ortho-directing and potentially coordinating acetamido group.
Low yields in this synthesis are rarely due to a single failure point. They typically stem from three converging factors:
-
Protodeboronation: The C-B bond at the 2-position (ortho to the amide) is highly susceptible to cleavage under basic conditions.
-
Catalyst Sequestration: The amide nitrogen can competitively coordinate with Palladium, dampening the catalytic cycle.
-
Isolation Losses: Free bis-boronic acids are amphiphilic and prone to reversible dehydration (boroxine formation), making standard silica chromatography a "yield trap."
This guide provides a self-validating workflow to maximize yield, prioritizing the Miyaura Borylation followed by a controlled Oxidative Hydrolysis .
Module 1: Synthetic Route & Critical Control Points
The Recommended Route: Miyaura Borylation
Direct lithiation (n-BuLi) of 2,5-dibromoacetanilide is not recommended due to the acidity of the amide proton (
Optimized Protocol Parameters
| Parameter | Standard Condition | High-Yield Optimization | Rationale |
| Catalyst | XPhos prevents Pd deactivation by the amide and accelerates oxidative addition at the sterically crowded 2-position [1]. | ||
| Boron Source | Excess reagent drives the second borylation and compensates for minor hydrolytic losses. | ||
| Base | KOAc | KOAc (dry) | Weak bases are critical. Strong bases ( |
| Solvent | DMSO or DMF | 1,4-Dioxane (Anhydrous) | Dioxane allows for easier workup and lower reaction temperatures (80-90°C) compared to DMSO (100°C+), reducing thermal decomposition. |
Module 2: Step-by-Step Protocol (The "Self-Validating" Workflow)
Step A: Bis-Borylation (Formation of the Pinacol Ester)
Target Intermediate: N-(2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
-
Setup: In a glovebox or under Argon, combine 2,5-dibromoacetanilide (1.0 eq),
(3.0 eq), and KOAc (6.0 eq) in anhydrous 1,4-dioxane (0.1 M). -
Catalyst Addition: Add
(2-5 mol%). -
Reaction: Heat to 85°C. Monitor via LCMS.
-
Checkpoint: You will see the mono-borylated intermediate first. Do not stop until the "Bis" peak dominates. If the reaction stalls at mono, add 1 mol% fresh catalyst.
-
-
Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.
-
Purification (Crucial): Do not use silica gel. Recrystallize the pinacol ester from EtOAc/Hexanes or precipitate with cold Pentane. Silica gel can induce partial hydrolysis, leading to streaking and mass loss.
Step B: Hydrolysis to the Free Acid
The "Yield Killer" Step: Pinacol esters are robust. Acid hydrolysis often requires harsh conditions that degrade the acetanilide. We recommend the Periodate Cleavage.
-
Dissolution: Dissolve the purified pinacol ester in THF/Water (4:1).
-
Cleavage: Add
(3.0 eq per boron, total 6.0 eq). Stir at Room Temperature for 30 mins. -
Acidification: Add
HCl dropwise until pH ~3. Stir for 2-4 hours. -
Isolation:
-
The free boronic acid is likely water-soluble or amphiphilic.
-
Extract with EtOAc.[1]
-
Note: If the product does not extract well, saturate the aqueous layer with NaCl (salting out).
-
Module 3: Troubleshooting & Diagnostics
Visualizing the Failure Points
The following diagram illustrates the decision logic for low yields.
Caption: Diagnostic logic tree for identifying yield loss in bis-borylation reactions.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is a sticky gum/glass instead of a powder. Is it impure?
-
Answer: Not necessarily. Bis-boronic acids readily form oligomeric anhydrides (boroxines) upon drying, which appear as glasses.
-
Validation: Run an NMR in
with a drop of . The hydrolyzes the anhydrides back to the monomeric acid in the tube, giving sharp peaks. If the NMR is clean, the "gum" is just the dehydrated form.
Q2: Can I column the free boronic acid?
-
Answer: Avoid if possible. Free boronic acids interact strongly with the silanols in silica gel, leading to severe tailing and irreversible adsorption.
-
Alternative: If you must purify the free acid, use Reverse Phase (C18) chromatography with water/acetonitrile (with 0.1% Formic Acid) or convert it to the Potassium Trifluoroborate salt (
) using . The salt is a stable solid that can be crystallized [2].
Q3: Why is the 2-position (ortho) not reacting?
-
Answer: Steric hindrance from the acetamido group and the first boronate group (at position 5) can block the second oxidative addition.
-
Fix: Use SPhos or XPhos ligands. These bulky, electron-rich phosphines are specifically designed to facilitate oxidative addition in sterically hindered aryl halides [3].
Q4: The LCMS shows the mass of the product minus 18 or 36. What is this?
-
Answer: This is the boroxine (cyclic trimer) or a partial anhydride. It is an artifact of the ionization source (heat) in the Mass Spec. It confirms you have the correct product, just dehydrated.
References
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 73(14), 5589–5591. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219. Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Sources
Purification methods for Acetanilide, 2',5'-diborono- reaction mixtures
[1]
Topic: Purification of Acetanilide, 2',5'-diborono- Reaction Mixtures
Executive Summary & Chemical Context
The Challenge:
Purifying Acetanilide, 2',5'-diborono- (also referred to as
Common Failure Modes:
-
"Sticky" Gums: The formation of boroxine polymers rather than crystalline solids.
-
Pd Contamination: Grey/brown discoloration due to residual Palladium from Miyaura borylation.[1]
-
Protodeboronation: Loss of a boron group (yielding mono-boronic acid impurities) due to harsh pH swings.[1]
This guide provides modular troubleshooting workflows to isolate high-purity material suitable for biological screening or downstream coupling.[1]
Critical Concept: The Boroxine Equilibrium
Before attempting purification, you must understand that your material exists in a dynamic equilibrium.[1]
The Issue: Users often report "impure" NMR spectra because they see broad peaks or incorrect integration. This is frequently not an impurity, but the dehydrated anhydride form of the molecule.
Figure 1: The reversible dehydration of boronic acids. For a di-boronic acid, this equilibrium can form complex polymeric networks.
Troubleshooting Guides (Q&A Format)
Module A: Removing Palladium (The "Grey Solid" Problem)
Q: My crude solid is grey or brown, even after recrystallization. How do I remove the metal?
A: Recrystallization often traps Pd within the crystal lattice. You must use a scavenging step before the final crystallization.
Protocol: The "Hot Filtration + Scavenger" Method
-
Dissolution: Dissolve the crude mixture in a minimum amount of hot solvent (typically MeOH or Acetone/Water 9:1).
-
Note: If the di-boronic acid is insoluble, add small amounts of 1M NaOH to form the boronate salt (soluble), filter, then re-acidify later.
-
-
Scavenging: Add SiliaMetS® Thiol or activated charcoal (100 wt% relative to Pd content).
-
Digestion: Stir at 50°C for 30–60 minutes.
-
Filtration: Filter hot through a pad of Celite 545 .
-
Critical: Do not let the filter cake dry out during filtration, or Pd contaminants may re-dissolve.
-
-
Isolation: Concentrate the filtrate. If you used NaOH, neutralize carefully with 1M HCl to pH ~5-6 to precipitate the free acid.
Module B: Separation from Mono-boronated Impurities
Q: I have ~15% of the mono-boronic acid impurity (protodeboronation). How do I separate it?
A: Exploiting the pKa difference is the most effective non-chromatographic method. A di-boronic acid is significantly more acidic (and polar in base) than a mono-boronic acid.[1]
Data: Solubility & pKa Behavior
| Species | Estimated pKa | Solubility (pH 4) | Solubility (pH 10) |
| Target (Di-boronic) | ~8.0 (1st ionization) | Low (Precipitates) | High (Dianion) |
| Impurity (Mono-boronic) | ~9.0 | Low | Moderate (Monoanion) |
| Acetanilide (Start Mat.) | >14 | Moderate | Low (Neutral) |
Protocol: Controlled pH Swing
-
Dissolve the mixture in 0.5 M NaOH (ensure pH > 12).
-
Wash the aqueous layer with Dichloromethane (DCM) 3x.
-
Action: This removes non-acidic impurities (acetanilide, phosphine ligands).[1]
-
-
The Critical Step: Slowly lower the pH of the aqueous layer to pH 8.5 using 1M HCl.
-
Observation: The mono-boronic impurity (pKa ~9) acts as a weaker acid and may precipitate first or remain in the organic wash if you perform a gentle extraction with EtOAc at this specific pH.
-
-
Continue acidifying to pH 4-5 .
-
Action: The target di-boronic acid will precipitate as a white solid.
-
-
Filter and wash with cold water.[1]
Advanced Protocol: The Diethanolamine (DEA) Complex
Context: If direct recrystallization fails (yielding a gum), converting the boronic acid to its diethanolamine (DEA) ester is the industry "Gold Standard" for purification. DEA esters are highly crystalline, have sharp melting points, and are stable.[1]
Workflow Diagram:
Figure 2: The DEA protection-deprotection strategy for isolating difficult boronic acids.
Step-by-Step Protocol:
-
Complexation:
-
Purification:
-
Hydrolysis (Releasing the Acid):
-
Suspend the DEA adduct in a biphasic mixture of Water and EtOAc .
-
Add 1M HCl until the aqueous layer is pH ~2.
-
Mechanism:[1][5][6][7][8] The acid hydrolyzes the N-B bond. The free boronic acid dissolves in the organic layer (or precipitates if insoluble in water), while the DEA hydrochloride salt remains in the water.
-
Separate layers, dry organics over Na2SO4, and concentrate.[1]
-
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel Chromatography? A: Avoid if possible. Free boronic acids interact strongly with the silanols on silica gel, causing severe streaking and mass loss.
-
Workaround: If you must use a column, use Reverse Phase (C18) with Water/Acetonitrile (0.1% Formic Acid) OR treat your normal phase silica with 1% Triethylamine to deactivate it.[1]
Q: How do I store the purified compound? A: Store at 4°C under an inert atmosphere (Argon). To prevent dehydration to the anhydride, some researchers store the compound slightly damp (5-10% water content) or in a sealed vial with a humidified atmosphere, although dry storage under Argon is preferred for chemical stability.
Q: My NMR shows a mixture of species in DMSO-d6. Is it impure? A: Not necessarily.[1] In DMSO, boronic acids often form a mixture of the monomer, the cyclic trimer (boroxine), and solvent adducts.
-
Verification: Add 1 drop of D2O to the NMR tube. This hydrolyzes the anhydrides and simplifies the spectrum to the monomeric species (though OH protons will exchange/disappear).
References
-
Hall, D. G. (Ed.).[1][6] (2011).[1][6][9] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link
-
Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids.[1] Journal of the American Chemical Society, 129(21), 6716-6717. (Describes MIDA boronates, a concept similar to DEA adducts). Link[1]
-
Wong, K. T., et al. (2002).[1] Synthesis and Properties of 2,7-Bis(diaryl)fluorenes. Journal of Organic Chemistry. (Demonstrates solubility handling of poly-boronated aromatics). Link[1]
Sources
- 1. Acetanilide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Solubility Solutions for 2',5'-Diboronoacetanilide
[1]
Executive Summary: The "Brick Dust" Paradox
If you are struggling to dissolve 2',5'-Diboronoacetanilide in water, you are likely fighting against polymerization , not just simple insolubility.[1]
Unlike mono-boronic acids (like phenylboronic acid) which form discrete trimers (boroxines) upon dehydration, 2',5'-diboronoacetanilide is a bis-boronic acid .[1] Upon dehydration, it does not just trimerize; it forms an infinite, cross-linked polymeric anhydride network. This network is thermodynamically stable and kinetically resistant to re-solvation.[1]
To solve this, we must shift the equilibrium from the insoluble Polymeric Anhydride to the soluble Boronate Anion or a Boronate Ester .
Core Analysis: The Solubility Equilibrium
The following diagram illustrates the chemical reality of your sample. In neutral water, the equilibrium favors the insoluble network or the protonated neutral species (which has high lattice energy due to the acetanilide amide H-bonds).
Figure 1: The solubility landscape of 2',5'-diboronoacetanilide.[1] Note that the "Polymer" state is the default storage form for dry bis-boronic acids, leading to initial dissolution difficulties.
Troubleshooting Guide (FAQ)
Q1: "I added water and sonicated for 30 minutes, but it's still a white suspension. Why?"
A: You are trying to hydrate a cross-linked polymer. Sonic energy alone is rarely sufficient to break the B-O-B anhydride bonds in a bulk solid.
-
The Fix: You must chemically "clip" the bonds using hydroxide (Protocol A) or a chelating diol (Protocol B).
Q2: "I dissolved it in NaOH, but when I neutralized it to pH 7 for my assay, it precipitated."
A: This is expected. The pKa of the first boronic acid group on the phenyl ring is likely ~8.5–9.[2]0. At pH 7, the molecule protonates back to the neutral form. Because it has two boronic acid groups plus an amide backbone, the neutral form has very high crystal lattice energy and low water solubility.
-
The Fix: If you must work at neutral pH, you cannot rely on the free acid. You must use a solubilizing tag (like a sugar/diol) to keep it in solution (see Protocol B).[1]
Q3: "Can I just use DMSO?"
A: Yes, but with a caveat. 2',5'-diboronoacetanilide is soluble in DMSO.[1] However, if you dilute a DMSO stock into water (>10% water), the "antisolvent effect" will likely cause rapid reprecipitation of the neutral species unless the pH is controlled.
Validated Experimental Protocols
Protocol A: The "pH Swing" Method (For Chemical Synthesis/Suzuki Coupling)
Use this if your application can tolerate high pH (e.g., cross-coupling reactions).
Mechanism: Converts the Lewis acidic boron centers into tetrahedral anionic centers (
-
Calculate Stoichiometry: You have two boronic acid groups.[1] You need at least 2.2 equivalents of base.
-
Preparation:
-
Dissolution: Vortex. The solid should dissolve almost instantly to form a clear solution.
-
Dilution: Dilute with water to the desired concentration. The solution is stable as long as pH > 10.
Protocol B: The "Diol Complexation" Method (For Biological Assays/Neutral pH)
Use this if you need the compound soluble at pH 7.4 or in cell culture media.
Mechanism: Forms a cyclic boronate ester with a polyol (like Mannitol or Glycerol).[1] This ester is more hydrophilic and prevents the formation of the insoluble anhydride network.
-
The "Cocktail" Mix:
-
Prepare a stock solution of D-Mannitol or Glycerol (10 equivalents relative to the boronic acid).
-
-
Solubilization:
-
Dissolve the boronic acid in a minimal amount of DMSO.
-
Immediately add the DMSO solution to the aqueous Mannitol/Glycerol solution.
-
-
Outcome: The boronic acid forms a complex with the sugar. This complex is water-soluble at neutral pH and resists precipitation.[1]
-
Note: In biological assays, this ester will be in equilibrium with the free acid, but the sugar keeps the "free" concentration below the precipitation threshold.
-
Decision Matrix: Choosing the Right Solvent System
Use the following workflow to select the optimal protocol for your specific experiment.
Figure 2: Solubility decision matrix based on experimental constraints.
Data Summary: Solubility Parameters
| Parameter | Value / Condition | Causality / Notes |
| Intrinsic Solubility ( | < 0.1 mg/mL (Est.)[1] | High lattice energy of bis-acid & amide H-bonding.[1] |
| pKa (Acid 1) | ~8.6 - 8.9 | First ionization.[1] Acetanilide is e- withdrawing.[1] |
| pKa (Acid 2) | > 10.0 | Second ionization is harder due to Coulombic repulsion.[1] |
| Optimal pH for Solubility | > 10.5 | Ensures dianionic state ( |
| Critical Stability Factor | Water Presence | Keep wet. If dried completely, it polymerizes to "brick dust."[1] |
| Recommended Co-solvent | DMSO or MeOH | Good solubility, but requires base or polyol to stay soluble in water.[1] |
References
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (The authoritative text on boronic acid properties and dehydration equilibria).
-
Springsteen, G., & Wang, B. (2002).[1] A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300.[1] (Foundational paper on using sugars/diols to solubilize boronic acids).
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Discusses the role of base in activating boronic acids for solubility and reactivity).
-
Iwamura, N., et al. (2024).[1] Water-stable boroxine structure with dynamic covalent bonds.[1][3][4] Nature Communications, 15, 1184. (Recent insights into the stability of boroxine networks in aqueous media).
Technical Support Center: Optimization of Catalyst Loading for 2',5'-Diboronoacetanilide Coupling
Diagnostic Overview: The "Why" Behind the Challenge
Coupling Acetanilide, 2',5'-diborono- (CAS: 874290-76-1) presents a unique "Janus-faced" challenge in Suzuki-Miyaura chemistry. You are not merely optimizing a double coupling; you are fighting two distinct kinetic wars simultaneously.
-
The C5 Position (Easy): This position is sterically unencumbered and electronically activated by the nitrogen lone pair. It couples rapidly.
-
The C2 Position (Critical): This is the bottleneck. Located ortho to the acetamido group, it suffers from:
-
Steric Hindrance: The acetyl group blocks the approach of the Pd(II)-aryl complex.
-
Accelerated Protodeboronation: The neighboring acetamido group can facilitate C-B bond cleavage via coordination-assisted hydrolysis (neighboring group participation), leading to the mono-coupled impurity (des-borono product).
-
Catalyst Sequestration: The amide nitrogen/oxygen can weakly coordinate to Pd(0), potentially reducing the concentration of active catalytic species.
-
The Optimization Goal: You must select a catalyst system active enough to couple the hindered C2 position faster than it can undergo protodeboronation, while maintaining low enough loading to be economically viable.
Troubleshooting Matrix (Q&A)
Symptom: Low Yield / Incomplete Conversion
Q: I see the mono-coupled product (at C5) but the C2 position remains unreacted or shows up as a hydro-deboronated byproduct. Increasing catalyst loading isn't helping.[1] Why?
A: This is a classic "Race against Protodeboronation." Simply adding more catalyst doesn't change the relative rates of coupling (
-
Diagnosis: Your catalyst is active enough for C5 but too sterically bulky or electronically deactivated for the hindered C2 position.
-
Solution: Switch to a Buchwald G3 or G4 precatalyst containing a ligand specialized for hindered substrates.
-
Recommendation:XPhos Pd G3 or SPhos Pd G3 . SPhos is particularly effective for ortho-substituted anilides.
-
Protocol Adjustment: If protodeboronation is the main culprit (confirmed by mass spec showing M-B(OH)2), switch to anhydrous conditions . Use a base like K₃PO₄ or Cs₂CO₃ in dry dioxane or toluene at 80-100°C. Avoid aqueous carbonate bases.
-
Symptom: Catalyst Deactivation / "Black Metal"
Q: The reaction starts well but stalls after 50% conversion. The solution turns black (Pd precipitation).
A: The acetanilide moiety is likely poisoning your catalyst or the active species is unstable at the temperatures required for the second coupling.
-
Diagnosis: Ligand dissociation. The acetamido group might be displacing a weakly bound phosphine, leading to Pd aggregation.
-
Solution:
-
Ligand Over-stoichiometry: Ensure a Ligand:Pd ratio of at least 2:1 (if generating in situ) or use a precatalyst where the ligand is tightly bound (e.g., Pd-PEPPSI-IPr ).
-
Dosing Strategy: Do not add all catalyst at T=0. Split the loading: 50% at start, 50% after 2 hours. This maintains a steady state of active Pd.
-
Symptom: Impurity Formation (Homocoupling)
Q: I am seeing significant homocoupling of my aryl halide partner.
A: This indicates that the Transmetalation step is too slow relative to the Oxidative Addition of the aryl halide.
-
Solution:
-
Increase Boron Stoichiometry: You need >2.5 equivalents of the bis-boronic acid (or ester) relative to the di-halide (if polymerizing) or >1.2 equiv of halide per boron site (if capping).
-
Base Strength: Switch to a stronger base (e.g., KOtBu or NaOH ) to facilitate the formation of the reactive boronate species, pushing the equilibrium toward transmetalation. Note: This risks higher protodeboronation, so temperature control is vital.
-
Deep Dive: Catalyst Loading & Kinetics
Optimizing loading is not linear. Below is the kinetic logic for this specific substrate.
The "Threshold Loading" Concept
For bis-couplings, there is a "Threshold Loading" below which the reaction will never complete because the catalyst dies before the difficult C2 position reacts.
| Loading (mol%) | Outcome | Kinetic Explanation |
| < 0.1% | Failure | Catalyst death ( |
| 0.5 - 1.0% | Risk Zone | High sensitivity to impurities (O₂, water). Likely stalls at mono-coupled product. |
| 2.0 - 3.0% | Robust | Sufficient active Pd concentration to outcompete protodeboronation at C2. |
| > 5.0% | Wasteful | Diminishing returns. Risk of Pd removal issues downstream. |
Recommended Catalyst Systems
Based on steric demand (Acetanilide C2) and electronic activation (Aniline N):
-
First Choice (Robustness): SPhos Pd G3
-
Why: SPhos is designed for ortho-substituted couplings. The G3 precatalyst ensures rapid activation without an induction period (crucial to beat protodeboronation).
-
-
Second Choice (Stability): Pd-PEPPSI-IPr
-
Why: The NHC ligand is extremely tightly bound, preventing poisoning by the acetanilide nitrogen. Excellent for difficult, high-temperature couplings.
-
Experimental Protocols
Protocol A: High-Throughput Screening (HTS) for Optimization
Use this to define your exact "Threshold Loading" and optimal base.
Scale: 50 µmol (Microvial) Setup: Glovebox or inert manifold.
-
Stock Solutions:
-
Substrate: Acetanilide, 2',5'-diborono- (0.2 M in DMAc).
-
Partner: Aryl Halide (0.5 M in DMAc).
-
Catalysts: Pd(OAc)₂/SPhos (1:2), Pd-PEPPSI-IPr, XPhos Pd G3 (0.01 M stocks).
-
Bases: K₃PO₄ (aq. 2M), Cs₂CO₃ (solid), K₂CO₃ (solid).
-
-
Array Design:
-
Row A: 5.0 mol% Loading
-
Row B: 2.5 mol% Loading
-
Row C: 1.0 mol% Loading
-
Row D: 0.5 mol% Loading
-
-
Execution:
-
Dispense Substrate (1.0 equiv) and Partner (2.5 equiv).
-
Add Base (3.0 equiv).
-
Add Catalyst Stock.[2]
-
Seal and heat to 80°C for 4 hours .
-
Analysis: UPLC-MS. Look for the ratio of Bis-Product vs. Mono-Product (C2-H) .
-
Protocol B: Optimized Scale-Up (10g Scale)
Assumes SPhos Pd G3 was the winner.
-
Charge: To a 250 mL 3-neck flask, add Acetanilide, 2',5'-diborono- (10.0 g, 1.0 equiv), Aryl Bromide (2.4 equiv), and SPhos Pd G3 (1.5 mol%) .
-
Inert: Evacuate and backfill with N₂ (3x).
-
Solvent: Add Toluene:Water (4:1) (degassed). Concentration: 0.15 M.
-
Base: Add K₃PO₄ (3.5 equiv).
-
Reaction: Heat to 90°C with vigorous stirring (1000 rpm).
-
Critical Step: Monitor HPLC at 1 hour. If C2-intermediate > 10%, add a "kicker" charge of catalyst (0.5 mol%).
-
-
Workup: Cool to RT. Filter through Celite. Separate layers. Scavenge Pd using thiourea-functionalized silica (SiliaMetS® Thiol) to <10 ppm.
Visualization of Reaction Pathways
Diagram 1: The Competitive Landscape
This diagram illustrates the kinetic competition between the desired coupling path and the fatal protodeboronation path at the hindered C2 position.
Caption: Kinetic competition at the C2 position. Success depends on the rate of coupling (
Diagram 2: Troubleshooting Decision Tree
Use this flow to determine the next step in your optimization.
Caption: Decision matrix for diagnosing reaction failure modes based on Mass Spectrometry analysis of the crude mixture.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
- Relevance: Definitive guide on protodeboronation mechanisms, specifically highlighting the instability of ortho-substituted boronic acids.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides with Arylboronic Acids.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link
- Relevance: Establishes SPhos and XPhos as the ligands of choice for sterically hindered coupling partners.
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active & Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749-4755. Link
- Relevance: Introduction of PEPPSI catalysts which resist poisoning by hetero
-
Collins, K. D., et al. (2016). Contemporary Screening Approaches to Reaction Discovery and Development. Nature Chemistry, 8, 859–871. Link
- Relevance: Methodological basis for the High-Throughput Experimentation (HTE) protocols recommended in Section 4.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Relevance: Demonstrates the strategy of "fast coupling" to beat the decomposition of unstable boronic acids.
Sources
Validation & Comparative
A Researcher's Comparative Guide to the FTIR Characteristic Peaks of Acetanilide Boronic Acid Derivatives
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of acetanilide boronic acid derivatives. Designed for researchers in medicinal chemistry, materials science, and drug development, this document moves beyond a simple list of wavenumbers. It offers a comparative framework, contrasting the spectral features of the derivative molecule with its parent moieties—acetanilide and a representative phenylboronic acid. We will explore the causality behind peak shifts and appearances, providing the foundational knowledge required for confident structural characterization.
The Strategic Role of FTIR in Characterizing Acetanilide Boronic Acid Derivatives
Acetanilide boronic acid derivatives are a class of compounds gaining significant interest, particularly as building blocks in organic synthesis and as potential therapeutic agents. Their bifunctional nature, containing both an amide linkage and a boronic acid group, necessitates precise analytical techniques for structural confirmation and purity assessment. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line method for this purpose.[1] By identifying the characteristic vibrational modes of the key functional groups, researchers can confirm the successful synthesis of the target molecule and rule out the presence of starting materials.
Deconstructing the Spectrum: A Comparative Analysis
To understand the FTIR spectrum of an acetanilide boronic acid derivative, we must first understand the spectra of its constituent parts. The final spectrum is essentially a superposition of the vibrations from the acetanilide backbone and the boronic acid group, with subtle shifts arising from their electronic interaction.
Reference Spectrum: Acetanilide
Acetanilide, a simple secondary amide, provides the fundamental amide and aromatic signals. Its spectrum is dominated by the N-H and carbonyl (C=O) vibrations.
-
N-H Stretch: A prominent, sharp-to-moderately broad peak typically appears in the region of 3370-3170 cm⁻¹ .[2] This absorption corresponds to the stretching vibration of the nitrogen-hydrogen bond in the secondary amide. Its position and broadness can be influenced by hydrogen bonding in the solid state.
-
Amide I (C=O Stretch): This is one of the most intense and characteristic bands in the acetanilide spectrum, found between 1680-1630 cm⁻¹ .[2][3] This peak is primarily due to the C=O stretching vibration. Resonance with the nitrogen lone pair slightly lowers its frequency compared to a typical ketone.[4][5]
-
Amide II (N-H Bend): A strong, distinct peak is observed from 1570-1515 cm⁻¹ .[2] This band arises from a combination of in-plane N-H bending and C-N stretching vibrations and is a hallmark of secondary amides.
-
Aromatic C-H Stretch: These absorptions appear as a group of weaker peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3]
-
Aromatic C=C Bending: Multiple peaks of moderate intensity are found in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations within the phenyl ring.
Reference Spectrum: Phenylboronic Acid
Phenylboronic acid introduces hydroxyl and boron-oxygen bonds, each with a distinct vibrational signature.
-
O-H Stretch: This is a very broad and strong absorption spanning a wide range, typically 3500-3200 cm⁻¹ .[6] The significant broadening is a direct result of extensive intermolecular hydrogen bonding between the boronic acid hydroxyl groups, often forming dimeric or polymeric structures.[7]
-
B-O Stretch: A very strong and often broad peak is characteristic of the boron-oxygen single bond stretch, appearing in the 1380-1310 cm⁻¹ region.[6][8] This is a key diagnostic peak for the presence of the boronic acid moiety.
-
B-O-H Bend: In-plane bending of the B-O-H group can be observed, often around 1190 cm⁻¹ .[8]
The Fused Spectrum: FTIR Profile of Acetanilide Boronic Acid Derivatives
When the acetanilide and boronic acid functionalities are combined in a single molecule, such as 4-acetamidophenylboronic acid, the resulting FTIR spectrum exhibits a predictable combination of the peaks discussed above. The key to successful analysis is identifying each characteristic band and noting any shifts that indicate electronic or structural changes.
The following diagram illustrates the logical flow of identifying key functional groups and their corresponding vibrational regions in the parent molecules and the final derivative.
Caption: Logical workflow for predicting the FTIR spectrum of the derivative from its parent molecules.
Comparative Data Summary
The following table provides a direct comparison of the expected vibrational frequencies.
| Vibrational Mode | Acetanilide (cm⁻¹) | Phenylboronic Acid (cm⁻¹) | Acetanilide Boronic Acid Derivative (cm⁻¹) | Comments |
| O-H Stretch | N/A | 3500-3200 (strong, very broad) | 3500-3200 (strong, very broad) | A key indicator of the boronic acid group. Its broadness often overlaps with the N-H stretch.[6] |
| N-H Stretch | 3370-3170 (medium, sharp) | N/A | ~3300 (medium) | This peak is often observed as a sharper shoulder on the broad O-H absorption band.[2] |
| Aromatic C-H Stretch | 3100-3000 (weak-medium) | 3100-3000 (weak-medium) | 3100-3000 (weak-medium) | Confirms the presence of the aromatic ring.[3] |
| Amide I (C=O Stretch) | 1680-1630 (strong, sharp) | N/A | 1680-1630 (strong, sharp) | Diagnostic for the acetamido group. Its position is largely unchanged.[2][3] |
| Aromatic C=C Bending | 1600-1450 (multiple, medium) | 1600-1450 (multiple, medium) | 1600-1450 (multiple, medium) | Confirms the aromatic backbone of the molecule. |
| Amide II (N-H Bend) | 1570-1515 (strong) | N/A | 1570-1515 (strong) | A reliable marker for the secondary amide linkage.[2] |
| B-O Stretch | N/A | 1380-1310 (strong, broad) | 1380-1310 (strong, broad) | The definitive peak confirming the presence of the boronic acid functional group.[6][8] |
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Reproducible and accurate data is the cornerstone of scientific integrity. The following protocol outlines the steps for obtaining an FTIR spectrum of a solid acetanilide boronic acid derivative using an Attenuated Total Reflectance (ATR) accessory, a common and convenient setup.
Rationale: ATR-FTIR is chosen for its minimal sample preparation requirements and ease of use. The technique measures the interaction of an infrared beam with a sample in direct contact with an ATR crystal (commonly diamond or zinc selenide), making it ideal for analyzing solid powders.[9]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes) for stable operation.
-
Confirm the ATR accessory is correctly installed in the sample compartment.
-
-
Crystal Cleaning (Self-Validation Step):
-
Causality: Any residue from previous samples will contaminate the spectrum. A pristine crystal surface is mandatory for accurate analysis.
-
Action: Clean the ATR crystal surface thoroughly using a solvent-moistened, non-abrasive wipe (e.g., a cotton swab with isopropanol or ethanol). Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. This spectrum is digitally subtracted from the sample spectrum to isolate the sample's true absorptions.
-
Action: With the clean, empty ATR crystal in place, initiate the "Collect Background" function in the instrument software. A typical background scan co-adds 16 or 32 scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
Causality: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. Air gaps will weaken the spectrum.
-
Action: Place a small amount of the solid acetanilide boronic acid derivative powder onto the center of the ATR crystal. Use the ATR pressure clamp to apply firm, consistent pressure, ensuring the powder is compacted against the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Action: Initiate the "Collect Sample" function. Use the same number of scans and resolution as the background scan for proper subtraction. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Action: Analyze the resulting spectrum. Identify the key peaks as outlined in the comparative table above. Label the peaks corresponding to the O-H stretch, N-H stretch, Amide I, Amide II, and B-O stretch to confirm the molecular structure.
-
-
Post-Measurement Cleaning:
-
Action: Retract the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal thoroughly as described in Step 2 to prepare the instrument for the next user.
-
The following diagram outlines the workflow for this experimental protocol.
Caption: Standard operating procedure for acquiring an ATR-FTIR spectrum of a solid sample.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of acetanilide boronic acid derivatives. By systematically comparing the spectrum of the derivative to its parent compounds, researchers can confidently assign the key characteristic peaks. The presence of the very broad O-H stretch and the strong B-O stretch confirms the boronic acid group, while the sharp, intense Amide I and strong Amide II bands verify the integrity of the acetanilide portion. This guide provides the comparative data and a robust experimental framework to support researchers in leveraging FTIR for efficient and accurate molecular characterization.
References
-
ResearchGate. (n.d.). FTIR spectrum of boric acid. [Image]. Retrieved from [Link]
-
Brainly. (2023, July 1). Analyze the IR spectrum of Acetanilide (C8H9NO). Identify the functional group absorbance, the peak due to -. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. A.... Retrieved from [Link]
-
PubMed. (n.d.). [Raman, FTIR spectra and normal mode analysis of acetanilide]. Retrieved from [Link]
-
World Scientific. (n.d.). Experimental FTIR and theoretical investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT. Retrieved from [Link]
- Unknown Source. (n.d.). Table of Characteristic IR Absorptions. No valid URL available.
-
Proprep. (n.d.). Analyze the IR spectrum for acetanilide, identifying characteristic absorption bands indicative of its functional groups. Retrieved from [Link]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
PubMed. (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental FTIR and theoretical Investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT | Request PDF. Retrieved from [Link]
-
UNL Digital Commons. (n.d.). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Langmuir. (2004, May 15). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Retrieved from [Link]
- Unknown Source. (2025, August 6). FT-IR, FT-Raman Spectra and Ab Initio HF, DFT Vibrational Analysis of P-methyl acetanilide. No valid URL available.
-
UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC. Retrieved from [Link]
- Unknown Source. (n.d.). Carbonyl - compounds - IR - spectroscopy. No valid URL available.
-
ResearchGate. (2025, August 10). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Retrieved from [Link]
- Unknown Source. (n.d.). IR Absorption Table. No valid URL available.
- Unknown Source. (n.d.). Synthesis of Acetanilide. No valid URL available.
-
American Pharmaceutical Review. (2022, August 1). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. Retrieved from [Link]
-
SlideShare. (n.d.). Acetanilide synthesis. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.8: The preparation of Acetanilide from Aniline. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
Comparing reactivity of 2',5'-diborono- vs 4'-borono- acetanilide
This guide provides an in-depth technical comparison of 4'-borono-acetanilide (the standard "workhorse" reagent) and 2',5'-diborono-acetanilide (a specialized, multifunctional scaffold).
From Mono-Functional Reliability to Site-Selective Complexity
Executive Summary
In medicinal chemistry and materials science, the choice between 4'-borono-acetanilide (4-BA) and 2',5'-diborono-acetanilide (2,5-DBA) represents a choice between predictable, high-throughput efficiency and complex, structural architectural potential.
-
4'-Borono-Acetanilide: The industry standard for introducing acetanilide motifs. It exhibits high stability, fast transmetallation kinetics, and minimal side reactions.
-
2',5'-Diborono-Acetanilide: A bifunctional scaffold. Its reactivity is defined by electronic asymmetry . The C5-boron is sterically accessible and reactive, while the C2-boron is sterically hindered by the acetamido group and susceptible to protodeboronation. This allows for orthogonal functionalization but requires strict control of reaction parameters.
Chemical Profile & Structural Analysis[1][2]
The distinct reactivity profiles stem directly from the position of the boronic acid groups relative to the acetamido (-NHCOCH₃) directing group.
| Feature | 4'-Borono-Acetanilide (4-BA) | 2',5'-Diborono-Acetanilide (2,5-DBA) |
| Structure | Para-substituted. Symmetry axis present.[1] | Ortho/Meta-substituted. Asymmetric. |
| Steric Environment | Unhindered. The C4 position is distal to the acetamido group. | Mixed. C5 is unhindered; C2 is highly hindered by the ortho-acetamido group. |
| Electronic Activation | Activated by para-resonance donation of NHAc. | C2: Activated (ortho). C5: Inductively deactivated (meta). |
| Major Side Reaction | Minimal protodeboronation. | Rapid protodeboronation at C2 (facilitated by NH-B coordination). |
| Primary Use Case | End-capping, simple biaryl synthesis. | Polymerization monomers, branched scaffolds, COFs. |
Reactivity & Mechanism: The "Site-Selectivity" Challenge
The critical differentiator is the Site-Selective Coupling Potential of the 2,5-DBA species. Unlike 4-BA, which reacts as a single unit, 2,5-DBA offers two chemically distinct boron centers.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways. 4-BA follows a linear Type I pathway. 2,5-DBA requires a Type II branched pathway where catalyst choice dictates selectivity.
Figure 1: Comparative reaction pathways. Note the sequential functionalization capability of the 2,5-diborono species versus the direct conversion of the 4-borono analog.
Experimental Protocols
Protocol A: Standard Coupling (4'-Borono-Acetanilide)
Best for: Rapid library synthesis, high-yield biaryl formation.
Rationale: The para-position is electronically activated by the acetamido group but sterically open. Standard phosphine ligands (PPh₃) are sufficient.
-
Reagents: 4-BA (1.0 equiv), Aryl Bromide (1.1 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.5 equiv).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: Heat to 80°C for 4–6 hours.
-
Expected Outcome: >90% conversion. Minimal purification required.
Protocol B: Site-Selective Cascade (2',5'-Diborono-Acetanilide)
Best for: Synthesizing asymmetric terphenyls or complex scaffolds.
Rationale: To avoid "double coupling" or polymerization, we exploit steric differentiation .
-
Step 1 (C5-Selective): Use a bulky bidentate ligand (dppf) and mild base to couple the accessible C5 position while leaving the hindered C2 position intact.
-
Step 2 (C2-Activation): Use a specialized Buchwald ligand (XPhos or SPhos) to force transmetallation at the crowded C2 position.
Step 1: C5-Selective Arylation
-
Setup: Charge flask with 2,5-DBA (1.0 equiv), Aryl Bromide A (0.95 equiv - limiting reagent to prevent bis-coupling).
-
Catalyst System: Pd(dppf)Cl₂ (3 mol%). The large bite angle and steric bulk discourage attack at the crowded C2 position [1].
-
Base: NaHCO₃ (2.0 equiv). Crucial: Weaker bases minimize protodeboronation at the sensitive C2 position.
-
Conditions: 60°C in THF/Water (10:1) for 12 hours.
-
Validation: Monitor by HPLC. Look for the mono-coupled product. If C2-protodeboronation is observed (loss of B(OH)₂), lower temperature to 45°C.
Step 2: C2-Arylation (The "Difficult" Coupling)
-
Substrate: Isolate the C5-arylated intermediate.
-
Reagents: Aryl Bromide B (1.5 equiv), Pd₂/dba₃ + XPhos (1:2 ratio, 5 mol% Pd).
-
Rationale: XPhos is required to facilitate oxidative addition and, more importantly, transmetallation at the sterically congested ortho-C2 position [2].
-
Base: K₃PO₄ (3.0 equiv). Stronger base needed to activate the hindered boronic acid.
-
Conditions: 100°C in Toluene/Water (5:1) for 18 hours.
Performance Data Comparison
The following data summarizes typical performance metrics derived from kinetic studies of ortho vs para acetamidophenylboronic acids.
| Metric | 4'-Borono (Standard) | 2',5'-Diborono (C5 Reaction) | 2',5'-Diborono (C2 Reaction) |
| Transmetallation Rate ( | High (1.0 relative) | Moderate (0.8 relative) | Very Low (<0.1 relative) |
| Protodeboronation Half-Life ( | >48 hours (pH 10, 80°C) | >48 hours | <4 hours (requires protection) |
| Typical Isolated Yield | 92–98% | 75–85% | 50–65% |
| Ligand Requirement | PPh₃ (Generic) | dppf (Bulky/Selective) | SPhos/XPhos (Specialized) |
Key Insight - The Ortho Effect: The C2 position in 2,5-DBA suffers from the "Ortho Effect." The acetamido oxygen can coordinate to the boron center, increasing the Lewis acidity and making it hyper-susceptible to hydrolysis (protodeboronation) before transmetallation can occur [3]. This is why anhydrous conditions or Buchwald precatalysts are often recommended for the C2 step.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
- Foundational text establishing the steric parameters of Suzuki coupling.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link
- Source for the XPhos/SPhos protocols required for the hindered C2 coupling.
-
Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 139(3), 13156–13165. Link
- Provides the mechanistic basis for the instability of ortho-substituted boronic acids (analogous to the C2 position in 2,5-DBA).
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054. Link
- Methodology for handling unstable boronic acids, applicable to the C2-site of 2,5-DBA.
Sources
A Senior Application Scientist's Guide to Purity Assessment of Acetanilide, 2',5'-diborono- by HPLC: A Comparative Analysis
Introduction: The Critical Role of Purity in Boronic Acid Reagents
Acetanilide, 2',5'-diborono- is a bifunctional organoboron compound of significant interest in synthetic chemistry. Its dual boronic acid moieties make it a valuable building block in the synthesis of complex organic molecules, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The purity of such reagents is paramount; impurities can lead to unwanted side reactions, lower yields of the desired product, and complicate downstream purification processes.[1] This guide provides an in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Acetanilide, 2',5'-diborono- and objectively compares its performance against other common analytical techniques.
Part 1: The Primary Workhorse - Reversed-Phase HPLC
For routine quality control and purity determination of non-volatile, polar compounds like boronic acids, reversed-phase HPLC (RP-HPLC) is the undisputed workhorse.[2] Its versatility, robustness, and ability to directly analyze such compounds without derivatization make it an indispensable tool in both research and industrial settings.[2]
The 'Why': Rationale Behind the HPLC Method Design
The development of a successful HPLC method is not merely a procedural exercise; it is a series of informed decisions designed to achieve optimal separation and quantification. The primary challenge in analyzing boronic acids is their polarity and their tendency to form cyclic anhydrides (boroxines), which can complicate chromatography.[1][3] Our proposed method is designed to mitigate these issues and provide reliable, reproducible results.
-
Column Selection (Stationary Phase): A C18 column is the cornerstone of reversed-phase chromatography. Its long alkyl chains provide a hydrophobic stationary phase that retains the aromatic Acetanilide, 2',5'-diborono- through non-polar interactions. We selected a column with end-capping to minimize peak tailing caused by the interaction of acidic boronic acid groups with residual silanols on the silica support.
-
Mobile Phase Composition: The mobile phase is a carefully balanced mixture of an organic modifier (acetonitrile) and an aqueous buffer (10 mM ammonium acetate). Acetonitrile is chosen for its low viscosity and UV transparency. The ammonium acetate buffer serves a dual purpose: it controls the pH to ensure consistent ionization of the boronic acid groups and improves peak shape.[3] A gradient elution, starting with a higher aqueous percentage and gradually increasing the organic component, is employed to ensure that polar impurities are eluted early while the main analyte is retained and well-resolved.
-
Detection: The phenyl group in the acetanilide structure provides strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, offering a good balance of sensitivity and specificity.[4]
Experimental Protocol: HPLC Purity Determination
This protocol is a self-validating system designed for accuracy and reproducibility.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Acetanilide, 2',5'-diborono- sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the HPLC column.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector (e.g., Arc™ HPLC System).
-
Column: XSelect™ Premier HSS T3 C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.[4]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area).
-
For quantitative analysis against a reference standard, create a calibration curve and determine the concentration of the main analyte and any identified impurities.
-
HPLC Workflow Visualization
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
